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Introduction
L-745,870 trihydrochloride is a potent and highly selective dopamine D4 receptor antagonist.[1]

[2][3][4][5][6] Its discovery and characterization have been pivotal in elucidating the

physiological and pathological roles of the D4 receptor, particularly in the context of

neuropsychiatric disorders such as schizophrenia.[7][8] This technical guide provides an in-

depth overview of the selectivity profile of L-745,870, presenting quantitative binding and

functional data, detailed experimental methodologies, and visual representations of its

mechanism of action.

Core Selectivity and Affinity Profile
L-745,870 exhibits a high affinity for the human dopamine D4 receptor with a dissociation

constant (Ki) of approximately 0.43 nM.[1][2][5][6][9] Its selectivity for the D4 receptor is over

2000-fold greater than for other dopamine receptor subtypes.[1] The compound shows

significantly weaker affinity for the D2 and D3 receptors.[2][4][5][6] Furthermore, L-745,870

displays moderate affinity for 5-HT2 receptors, sigma sites, and α-adrenoceptors.[2][3][5][6]

Table 1: Binding Affinity of L-745,870 at Dopamine
Receptors
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Receptor
Subtype

Species Assay Type Radioligand Ki (nM) Reference

Dopamine D4 Human
Radioligand

Binding
[³H]spiperone 0.43 [1]

Dopamine D4 Human
Radioligand

Binding
Not Specified 0.51 [4][10]

Dopamine D2 Human
Radioligand

Binding
[³H]spiperone 960 [2][4][5][6][10]

Dopamine D3 Human
Radioligand

Binding
[³H]spiperone 2300 [2][4][5][6][10]

Table 2: Binding Affinity of L-745,870 at Other Receptors
Receptor/Site IC50 (nM) Reference

5-HT2 < 300 [1]

Sigma < 300 [1]

Alpha-adrenergic < 300 [1]

Functional Activity Profile
In vitro functional assays have consistently demonstrated that L-745,870 acts as a potent

antagonist at the dopamine D4 receptor. It effectively reverses the dopamine-mediated

inhibition of adenylate cyclase, stimulation of [³⁵S]GTPγS binding, and stimulation of

extracellular acidification rate in various cell lines expressing the human D4 receptor.[1]

Notably, L-745,870 does not exhibit significant intrinsic activity in these assays, confirming its

antagonist profile.[1]

Table 3: Functional Antagonist Activity of L-745,870
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Assay Cell Line Agonist
L-745,870
Concentrati
on

Effect Reference

Adenylate

Cyclase

Inhibition

hD4HEK,

hD4CHO

Dopamine (1

µM)
0.1 - 1 µM

Reversal of

Inhibition
[1]

[³⁵S]GTPγS

Binding
Not Specified Dopamine Not Specified

Reversal of

Stimulation
[1]

Extracellular

Acidification

Rate

Not Specified Dopamine Not Specified
Reversal of

Stimulation
[1]

Experimental Protocols
Radioligand Displacement Binding Assay
Objective: To determine the binding affinity (Ki) of L-745,870 for the dopamine D4 receptor.

Materials:

Membrane preparations from cells expressing the human dopamine D4 receptor (e.g.,

HEK293 or CHO cells).

Radioligand: [³H]spiperone.

L-745,870 trihydrochloride.

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

Non-specific binding control: Haloperidol (10 µM).

96-well microplates.

Glass fiber filters.

Scintillation counter.
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Procedure:

In a 96-well microplate, combine the cell membrane preparation, a fixed concentration of

[³H]spiperone (typically at its Kd value), and varying concentrations of L-745,870.

For the determination of non-specific binding, a separate set of wells will contain the

membrane preparation, [³H]spiperone, and a high concentration of an unlabeled ligand like

haloperidol.

Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach

equilibrium.

Following incubation, rapidly filter the contents of each well through glass fiber filters using a

cell harvester to separate bound from free radioligand.

Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity

using a scintillation counter.

The IC50 value (the concentration of L-745,870 that inhibits 50% of the specific binding of

the radioligand) is determined by non-linear regression analysis of the competition binding

data.

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki =

IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.

Functional Adenylate Cyclase Assay
Objective: To assess the antagonist activity of L-745,870 by measuring its ability to reverse

dopamine-induced inhibition of cAMP production.

Materials:

CHO or HEK293 cells stably expressing the human dopamine D4 receptor.

Dopamine.
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L-745,870 trihydrochloride.

Forskolin (to stimulate adenylate cyclase).

cAMP assay kit (e.g., ELISA-based or fluorescence-based).

Cell culture reagents.

Procedure:

Plate the D4 receptor-expressing cells in a suitable format (e.g., 96-well plates) and grow to

a desired confluency.

Pre-incubate the cells with varying concentrations of L-745,870 for a defined period.

Stimulate the cells with a fixed concentration of dopamine in the presence of forskolin. A

control group will be stimulated with forskolin only.

After incubation, lyse the cells and measure the intracellular cAMP levels using a commercial

cAMP assay kit according to the manufacturer's instructions.

The ability of L-745,870 to reverse the dopamine-induced inhibition of forskolin-stimulated

cAMP accumulation is then quantified.

Signaling Pathway and Experimental Workflow
Diagrams
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Caption: Dopamine D4 Receptor Signaling Pathway and L-745,870 Antagonism.
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Caption: Workflow for a Radioligand Displacement Binding Assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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